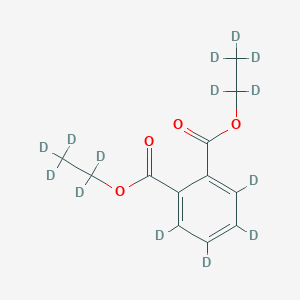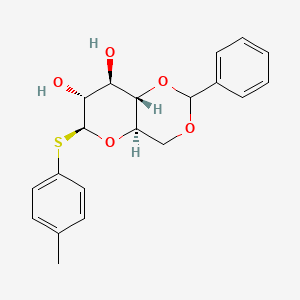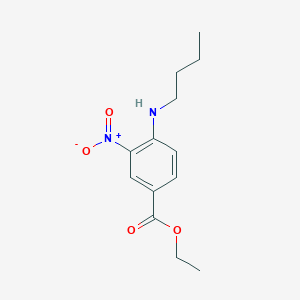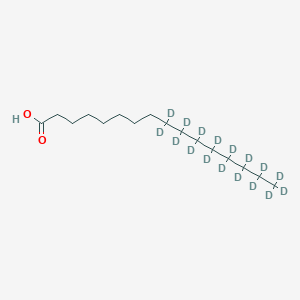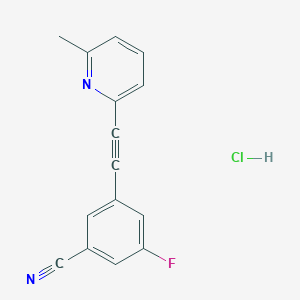
5-Nitro-2-(pentafluoroethyl)pyridin-4-amine
Descripción general
Descripción
5-Nitro-2-(pentafluoroethyl)pyridin-4-amine is a chemical compound with the CAS Number: 1803582-25-3 . It has a molecular weight of 257.12 and its IUPAC name is 5-nitro-2-(perfluoroethyl)pyridin-4-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4F5N3O2/c8-6(9,7(10,11)12)5-1-3(13)4(2-14-5)15(16)17/h1-2H,(H2,13,14) .Physical And Chemical Properties Analysis
This compound is a powder . and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
5-Nitro-2-(pentafluoroethyl)pyridin-4-amine and its derivatives are involved in various chemical reactions and synthesis processes. For instance, reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have been studied, showing the catalytic role of pyridine in rearranging the title compounds into other chemical structures. This illustrates the reactivity and potential utility of nitro and amino substituted pyridines in synthetic chemistry (Čikotienė et al., 2007).
Corrosion Inhibition
Compounds related to this compound have been tested as corrosion inhibitors, demonstrating significant potential in protecting materials. For example, a synthesized N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine has shown high inhibition efficiency for steel corrosion in acidic environments, emphasizing the role of nitro and amino functionalities in corrosion inhibition processes (Iroha et al., 2021).
Material Science
In material science, derivatives of this compound are used to modify the properties of materials. For instance, the synthesis and characterization of derivatives of the non-linear optical material 5-nitro-N-(1-phenylethyl)pyridin-2-amine have been explored to understand the effects of small structural changes on solid-state non-linear optical properties, highlighting the compound's relevance in materials chemistry (Langley et al., 2001).
Catalysis
In catalysis, the use of proline-catalyzed reactions to synthesize highly functionalized pyrazolo[3,4-b]pyridines from related nitro and amino compounds demonstrates the utility of these compounds in facilitating complex chemical transformations, contributing to the diversity of synthetic methodologies (Gunasekaran et al., 2014).
Propiedades
IUPAC Name |
5-nitro-2-(1,1,2,2,2-pentafluoroethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N3O2/c8-6(9,7(10,11)12)5-1-3(13)4(2-14-5)15(16)17/h1-2H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWFBMPVKSDYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(C(F)(F)F)(F)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine dihydrochloride](/img/structure/B1433436.png)
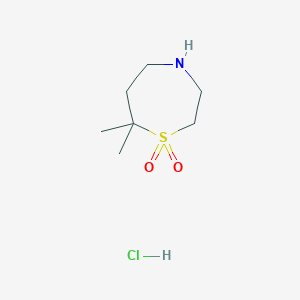
![Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate](/img/structure/B1433439.png)
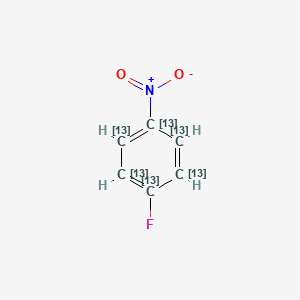
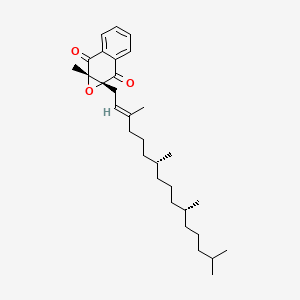
![[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433445.png)
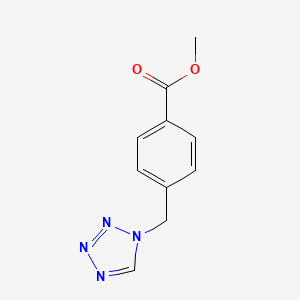
![4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride](/img/structure/B1433449.png)
